molecular formula C17H12BrNO2 B5846214 6-Bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid

6-Bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B5846214
M. Wt: 342.2 g/mol
InChI Key: DUIWCFAFCACSDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve green and sustainable chemical processes. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches aim to reduce environmental impact and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its biological activity and chemical reactivity. The presence of the bromine atom and the 3-methylphenyl group can enhance its interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2/c1-10-3-2-4-11(7-10)16-9-14(17(20)21)13-8-12(18)5-6-15(13)19-16/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIWCFAFCACSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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